![molecular formula C6H3BrClNO2 B106631 3-Bromo-6-chloropyridine-2-carboxylic acid CAS No. 929000-66-8](/img/structure/B106631.png)
3-Bromo-6-chloropyridine-2-carboxylic acid
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Overview
Description
3-Bromo-6-chloropyridine-2-carboxylic acid is a white solid . It is a biochemical reagent that can be used to synthesize other compounds . It is also a useful compound used in the synthesis of antagonists of BCL-xL proteins, which are used in the treatment of cancer, immune, and autoimmune diseases .
Molecular Structure Analysis
The molecular formula of 3-Bromo-6-chloropyridine-2-carboxylic acid is C6H3BrClNO2 . The molecular weight is 236.45 .Physical And Chemical Properties Analysis
3-Bromo-6-chloropyridine-2-carboxylic acid is a white solid . It has a molecular weight of 236.45 .Scientific Research Applications
Synthesis of BCL-xL Protein Antagonists
3-Bromo-6-chloropyridine-2-carboxylic acid: is utilized in the synthesis of antagonists for BCL-xL proteins . These proteins are significant in the regulation of apoptosis, and their inhibition can be a potential therapeutic strategy in the treatment of cancer, immune, and autoimmune diseases. The compound’s reactivity due to the presence of halogens makes it a valuable precursor in creating molecules that can bind and inhibit these proteins.
Chemical Synthesis
3-Bromo-6-chloropyridine-2-carboxylic acid: serves as a building block in chemical synthesis . Its reactive sites allow for various substitutions and transformations, enabling the creation of a wide range of derivatives with diverse functionalities. This is particularly useful in the development of novel pharmaceuticals and agrochemicals.
Chromatography Standards
Due to its well-defined structure and properties, this compound can be used as a standard in chromatographic analysis . It helps in the calibration of equipment and ensures the accuracy of analytical methods in detecting and quantifying similar compounds in various samples.
Analytical Reference Standard
It may also be employed as an analytical reference standard for the quantification of analytes in biological samples and animal-derived foods using different chromatography techniques . This application is crucial for ensuring the safety and quality of food products.
Computational Chemistry Simulations
The compound is used in computational chemistry to simulate and understand its interactions at the molecular level . Programs like Amber and GROMACS utilize the compound’s data to produce visualizations and predict behaviors, which is essential in drug design and understanding biochemical processes.
Catalysis Research
Researchers use 3-Bromo-6-chloropyridine-2-carboxylic acid to study catalytic processes . The compound can act as a ligand or a reactant in catalytic cycles, helping to develop new catalysts that can increase the efficiency of chemical reactions.
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar compound, 6-chloropyridine-3-carboxylic acid, is known to be a metabolite of the neonicotinoid pesticides, imidacloprid and acetamiprid . These pesticides target the nicotinic acetylcholine receptors in the nervous system of insects .
Mode of Action
Based on its structural similarity to 6-chloropyridine-3-carboxylic acid, it might interact with the nicotinic acetylcholine receptors, leading to overstimulation and eventual exhaustion of the nervous system .
Biochemical Pathways
Neonicotinoids, including its structurally similar compound, are known to affect the signaling pathways in the nervous system of insects by binding to nicotinic acetylcholine receptors .
Result of Action
Neonicotinoids, including its structurally similar compound, are known to cause overstimulation and eventual exhaustion of the insect nervous system .
Action Environment
It’s known that the efficacy of neonicotinoids can be influenced by factors such as temperature, ph, and presence of other chemicals .
properties
IUPAC Name |
3-bromo-6-chloropyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZPMWLHALUNCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650317 |
Source
|
Record name | 3-Bromo-6-chloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
929000-66-8 |
Source
|
Record name | 3-Bromo-6-chloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-6-chloropyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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